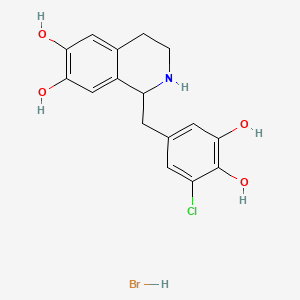

5'-Chloro-norlaudanosoline

Description

Overview of Benzylisoquinoline Alkaloid (BIA) Biosynthesis and Diversity

Benzylisoquinoline alkaloids are a large and structurally varied group of over 2,500 specialized metabolites found in plants. nih.govwhiterose.ac.ukresearchgate.net They are renowned for their potent pharmacological activities, which include well-known drugs such as the analgesics morphine and codeine, the antimicrobials sanguinarine (B192314) and berberine, and the anticancer agent noscapine (B1679977). nih.govresearchgate.net

The intricate biosynthetic journey of all BIAs begins with a common starting point: the condensation of two derivatives of the amino acid L-tyrosine—dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). nih.govmdpi.comucl.ac.uk This initial reaction, catalyzed by the enzyme norcoclaurine synthase (NCS), forms the foundational BIA scaffold, (S)-norcoclaurine. nih.govucl.ac.ukresearchgate.net From this central precursor, a remarkable variety of BIA structures are generated through a series of enzymatic modifications. These reactions, which include hydroxylations, O-methylations, N-methylations, and oxidative carbon-carbon bond formations, create the diverse array of BIA skeletons that underpin their wide-ranging biological effects. nih.govpnas.org

Within the complex network of BIA biosynthesis, certain intermediates serve as critical hubs, directing the flow of metabolism toward different structural classes. While (S)-norcoclaurine is the first committed intermediate in native plant pathways nih.govucl.ac.ukresearchgate.net, the closely related compound (S)-norlaudanosoline has emerged as a key precursor in the field of synthetic biology.

(S)-Norlaudanosoline is structurally analogous to (S)-norcoclaurine and can be efficiently utilized by biosynthetic enzymes. mdpi.comrepec.org In engineered microbial systems, such as Saccharomyces cerevisiae (baker's yeast), (R,S)-norlaudanosoline is a valuable and commercially available starting material that can be converted into the pivotal branch-point intermediate, reticuline. nih.gov This strategy provides access to both the (S)- and (R)-enantiomers of reticuline, thereby opening up pathways to different classes of alkaloids, including the morphinans like morphine. researchgate.netnih.gov

Recent research has demonstrated that engineered biosynthetic routes starting from (S)-norlaudanosoline can be more selective and yield higher titers of desired products compared to pathways initiated from earlier precursors. rsc.org This positions (S)-norlaudanosoline as an advanced and strategically important intermediate for the sustainable and efficient production of diverse and valuable pharmaceuticals. google.com

Halogen atoms—fluorine, chlorine, bromine, and iodine—are powerful tools in the design of modern pharmaceuticals. A significant portion of FDA-approved drugs contain at least one halogen atom, a testament to their ability to enhance the therapeutic properties of a molecule. epo.orgresearchgate.netescholarship.org

The introduction of a halogen can profoundly influence a drug's pharmacokinetic profile, improving its absorption, distribution, metabolism, and excretion (ADME) properties. epo.orgacs.org Specifically, halogenation can increase a compound's lipophilicity (its ability to dissolve in fats), which can improve its passage through cellular membranes. acs.orgnih.gov It can also enhance metabolic stability by blocking sites on the molecule that are susceptible to breakdown by enzymes in the body. Furthermore, the electronegativity and size of halogen atoms can lead to stronger and more specific binding interactions with their biological targets. acs.orgnih.gov

Beyond directly modifying a molecule's properties, halogens can also serve as versatile "chemical handles." epo.org They provide a reactive site for synthetic chemists to perform further modifications, enabling the creation of a wide array of derivatives and facilitating the exploration of new chemical space in the quest for improved drugs. epo.org

The investigation of halogenated norlaudanosoline derivatives is driven by a compelling scientific rationale that merges the proven therapeutic potential of BIAs with the drug-enhancing properties of halogens. The primary goal is to create novel, "new-to-nature" alkaloids with potentially superior or entirely new pharmacological activities. epo.org

By introducing a halogen, such as chlorine, onto the norlaudanosoline scaffold, researchers aim to modulate its physicochemical properties to improve its drug-like characteristics. This could lead to derivatives with enhanced potency, greater selectivity for their biological targets, improved metabolic stability, or better oral bioavailability.

The field of synthetic biology provides the tools to achieve this. Studies have shown that engineered microorganisms can be fed halogenated precursors, such as halogenated tyrosine, which are then incorporated into the BIA biosynthetic pathway to produce halogenated intermediates. The natural promiscuity of certain enzymes, like norcoclaurine synthase, allows them to accept these modified substrates. ucl.ac.uk While the conversion of these novel intermediates by downstream enzymes can be a challenge due to their high specificity, the direct synthesis and study of halogenated precursors like 5'-Chloro-norlaudanosoline offer a direct route to exploring this new area of chemical diversity.

Scope and Research Objectives for this compound

While the broader research into halogenated BIAs is an active area, specific published research focusing exclusively on this compound is still in its nascent stages. The primary objective for investigating this specific compound is to synthesize it and use it as a novel building block to generate a new class of chlorinated BIA derivatives.

The research aims to:

Develop a reliable synthetic route for this compound, likely through biocatalytic methods that employ engineered enzymes capable of processing chlorinated precursors.

Utilize this compound as a substrate in reconstituted BIA pathways within microbial hosts like E. coli or S. cerevisiae. This would test the ability of downstream enzymes (methyltransferases, oxidases) to accept the chlorinated scaffold and convert it into more complex chlorinated alkaloids.

Characterize the novel chlorinated BIAs that are produced. This involves determining their chemical structures and assessing their pharmacological properties through biological screening assays.

Evaluate the impact of the 5'-chloro substitution on the biological activity of the resulting alkaloids compared to their non-halogenated counterparts. This would provide valuable structure-activity relationship (SAR) data, guiding future drug design efforts.

The successful synthesis and derivatization of this compound would represent a significant step forward in expanding the chemical diversity of the BIA family, potentially leading to the discovery of new therapeutic agents with improved efficacy and safety profiles.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H17BrClNO4 |

|---|---|

Molecular Weight |

402.7 g/mol |

IUPAC Name |

1-[(3-chloro-4,5-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide |

InChI |

InChI=1S/C16H16ClNO4.BrH/c17-11-3-8(5-15(21)16(11)22)4-12-10-7-14(20)13(19)6-9(10)1-2-18-12;/h3,5-7,12,18-22H,1-2,4H2;1H |

InChI Key |

INODXGDBUNYVBE-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC(=C(C(=C3)Cl)O)O.Br |

Origin of Product |

United States |

Biosynthetic Elucidation and Pathway Engineering of Norlaudanosoline and Its Halogenated Analogs

Enzymatic Basis of (S)-Norlaudanosoline Formation

The formation of (S)-norlaudanosoline is a two-step enzymatic process that relies on the coordinated action of two key enzymes: Tyrosine Decarboxylase (TYDC) for the production of the dopamine (B1211576) precursor, and Norcoclaurine Synthase (NCS) for the crucial carbon-carbon bond formation that establishes the characteristic benzylisoquinoline scaffold. mdpi.comfrontiersin.org

Role of Tyrosine Decarboxylase (TYDC) in Precursor Production

Tyrosine decarboxylase (TYDC) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that plays a fundamental role in the biosynthesis of various plant natural products, including BIAs. frontiersin.orgmdpi.com Its primary function is the decarboxylation of aromatic amino acids. Specifically, TYDC catalyzes the conversion of L-tyrosine to tyramine (B21549) and L-DOPA to dopamine. frontiersin.orgmdpi.com This decarboxylation step is essential for providing the dopamine substrate required for the subsequent Pictet-Spengler condensation. nih.gov

Plant TYDCs often exist as small gene families and exhibit optimal activity at a pH of around 8.0 and a temperature of approximately 40°C. mdpi.com While they can accept both tyrosine and DOPA as substrates, the relative activity towards each can vary depending on the plant species. mdpi.com For instance, TYDC from Papaver somniferum (opium poppy) is integral to the production of morphinan (B1239233) alkaloids. frontiersin.org The generation of 4-hydroxyphenylacetaldehyde (4-HPAA), the other precursor for norcoclaurine synthesis, is thought to arise from the transamination of L-tyrosine to 4-hydroxyphenylpyruvic acid (4-HPP), followed by decarboxylation. nih.govnih.gov

Mechanism of Norcoclaurine Synthase (NCS) in Pictet-Spengler Condensation

Norcoclaurine synthase (NCS) is the enzyme responsible for the stereoselective Pictet-Spengler condensation, which is the first committed step in BIA biosynthesis. nih.gov This reaction involves the joining of an arylethylamine (dopamine) and an aldehyde or ketone to form a tetrahydroisoquinoline core. mdpi.com

NCS from various plant sources, including Thalictrum flavum and Coptis japonica, has been characterized. ucl.ac.ukuni-bayreuth.de The enzyme exhibits a broad substrate scope for aldehydes, which has been exploited for the biocatalytic synthesis of novel tetrahydroisoquinolines. ucl.ac.ukbbk.ac.uk While the natural substrates are dopamine and 4-HPAA leading to (S)-norcoclaurine, NCS can also efficiently catalyze the condensation of dopamine with 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL) to form (S)-norlaudanosoline. mdpi.comresearchgate.netuni-bayreuth.de The enzyme, however, does not typically accept phenylpyruvates as substrates. uni-bayreuth.denih.gov

The catalytic mechanism of NCS is thought to proceed via a 'dopamine-first' model. ucl.ac.ukcore.ac.uk This mechanism proposes that dopamine binds to the enzyme's active site before the aldehyde. core.ac.uk The reaction is initiated by the formation of an iminium ion intermediate through the condensation of dopamine and the aldehyde. core.ac.ukwhiterose.ac.uk This is followed by an intramolecular electrophilic aromatic substitution (the Mannich-type reaction), where the catechol ring of dopamine attacks the iminium ion, leading to ring closure. whiterose.ac.uk The final step involves deprotonation to yield the tetrahydroisoquinoline product. researchgate.net This process is considered a form of bifunctional catalysis, where acidic and basic residues in the active site facilitate the reaction. semanticscholar.org

A critical feature of NCS is its high stereospecificity, producing the (S)-enantiomer of the tetrahydroisoquinoline product. uni-bayreuth.deresearchgate.net This stereoselectivity is crucial as the subsequent enzymes in the BIA pathway are often specific for the (S)-configuration. semanticscholar.org The precise stereochemical outcome is dictated by the architecture of the NCS active site, which orients the substrates in a way that favors the formation of the (S)-product. semanticscholar.org Key amino acid residues, such as M97 and L72 in TfNCS, have been identified as being important for stereospecificity. researchgate.net The enzyme can also exhibit kinetic resolution when presented with chiral aldehydes, preferentially accepting one enantiomer over the other. bbk.ac.ukresearchgate.net

Hypothetical Biosynthetic Routes to 5'-Chloro-norlaudanosoline

The biosynthesis of halogenated natural products is a well-documented phenomenon, with enzymes capable of incorporating chlorine, bromine, or iodine into a wide array of molecules. researchgate.net While the natural occurrence of this compound has not been reported, its formation can be hypothesized based on known enzymatic halogenation mechanisms and the substrate promiscuity of enzymes in the BIA pathway.

Proposed Halogenation Mechanisms in Alkaloid Biosynthesis

Several classes of halogenating enzymes have been discovered, each with a distinct mechanism. These include haloperoxidases, flavin-dependent halogenases, and Fe(II)/α-ketoglutarate-dependent halogenases. researchgate.nettandfonline.com

Flavin-dependent halogenases (FDHs) are particularly interesting for biosynthetic applications due to their regioselectivity. tandfonline.com These enzymes utilize a flavin cofactor to activate a halide ion, which then acts as an electrophile to halogenate the substrate. tandfonline.comacs.org FDHs have been successfully used to modify alkaloid biosynthetic pathways. tandfonline.com

Fe(II)/α-ketoglutarate-dependent halogenases catalyze halogenation at unactivated C-H bonds via a radical mechanism. researchgate.netnih.gov

A plausible biosynthetic route to this compound could involve the feeding of a chlorinated precursor, such as 3-chloro-tyrosine, to a microbial system engineered to express the BIA pathway enzymes. pnas.org This approach has been demonstrated for the production of other halogenated alkaloids. pnas.org In such a scenario, the 3-chloro-tyrosine would be converted to 3-chloro-dopamine, which would then be a substrate for NCS. The condensation of 3-chloro-dopamine with 3,4-dihydroxyphenylacetaldehyde would theoretically yield this compound. The success of this strategy would depend on the ability of the pathway enzymes, particularly TYDC and NCS, to accept the chlorinated substrates. Given the known substrate promiscuity of NCS, this is a feasible proposition. ucl.ac.uk

Alternatively, a late-stage halogenation of norlaudanosoline by a suitable halogenase could also be envisioned. This would require a halogenase capable of recognizing the norlaudanosoline scaffold and regioselectively chlorinating it at the 5'-position.

Identification of Putative Halogenase Enzymes and Co-factors

The targeted chlorination of a BIA precursor like norlaudanosoline requires a specific halogenase enzyme. While no halogenase has been identified that endogenously produces this compound, the broader family of halogenase enzymes offers promising candidates for engineering purposes. nih.gov These enzymes are broadly classified based on their mechanism and required co-factors. tandfonline.com

Flavin-Dependent Halogenases (FDHs): This is a well-studied group of enzymes that utilize a flavin adenine (B156593) dinucleotide (FAD) cofactor. tandfonline.com Tryptophan halogenases, a subgroup of FDHs, are particularly notable. frontiersin.org They function by forming a hypohalous acid (e.g., HOCl) intermediate which remains bound to the enzyme and is then directed to a specific position on the substrate, such as an indole (B1671886) ring. frontiersin.org Their utility has been demonstrated in the production of chlorinated precursors for other alkaloids. frontiersin.orgnih.gov

Heme-Dependent and Vanadium-Dependent Haloperoxidases: These enzymes also form hypohalous acid intermediates but, unlike FDHs, they often release this reactive species into the solution. frontiersin.org This lack of control over the halogenating agent makes them less suitable for achieving the high regioselectivity required for specific products like this compound.

Fe(II)/α-ketoglutarate-dependent Halogenases: This family of enzymes represents a promising platform for halogenating unactivated C-H bonds through a radical-based mechanism. researchgate.netresearchgate.net Researchers have identified and characterized radical halogenases that can act on free amino acids like lysine, producing chlorinated and brominated products. researchgate.net Engineering the substrate specificity of these enzymes could potentially enable direct chlorination of BIA precursors. researchgate.net

The functional incorporation of these halogenases into a biosynthetic pathway is dependent on the host organism's ability to supply necessary co-factors, such as FADH₂, oxygen, and halide ions. nih.govtandfonline.com

Substrate Promiscuity of Norlaudanosoline Pathway Enzymes Towards Halogenated Precursors

The successful biosynthesis of this compound hinges not only on the introduction of a halogenase but also on the ability of the core BIA pathway enzymes to process halogenated precursors. pnas.org The central condensation step in BIA biosynthesis is catalyzed by norcoclaurine synthase (NCS), which joins dopamine and an arylacetaldehyde. ucl.ac.uknih.gov

Research has demonstrated that enzymes in specialized metabolic pathways are often promiscuous, meaning they can accept substrates other than their native ones. nih.govepfl.ch Studies have specifically investigated the capacity of BIA pathway enzymes to accept halogenated analogs. For example, by feeding halogenated tyrosine derivatives to engineered yeast, researchers have successfully produced halogenated intermediates up to (S)-reticuline. nih.govpnas.orgoup.com This indicates that at least the initial enzymes of the pathway, including norcoclaurine synthase (NCS), norcoclaurine 6-O-methyltransferase (6OMT), coclaurine (B195748) N-methyltransferase (CNMT), and N-methylcoclaurine-3'-hydroxylase (NMCH), can tolerate and process chlorinated substrates. pnas.orgbiorxiv.org

However, the efficiency of these enzymes with non-native substrates can be a limiting factor. pnas.org Downstream enzymes in longer pathways, such as those leading to noscapine (B1679977), have shown more stringent substrate specificity, preventing the formation of fully halogenated final products. pnas.orgoup.com This highlights a common challenge where enzyme promiscuity decreases further down the biosynthetic pathway. nih.govpnas.org To overcome this, protein engineering can be employed to enhance the acceptance and turnover of halogenated intermediates by these more selective enzymes. nih.govpnas.org

Table 1: Enzyme Promiscuity in Halogenated BIA Intermediate Synthesis

| Enzyme | Native Substrate(s) | Halogenated Analog(s) Accepted | Observed Outcome | Reference |

|---|---|---|---|---|

| Tyrosine Decarboxylase (TyrDC) | L-Tyrosine | Fluorinated, Chlorinated, Brominated, Iodinated Tyrosine | Production of halogenated tyramines, precursors for non-natural BIAs. | frontiersin.org |

| Norcoclaurine Synthase (NCS) | Dopamine, 4-HPAA | Chlorinated Dopamine / Chlorinated 4-HPAA | Formation of halogenated (S)-norcoclaurine analogs. | frontiersin.orgnih.gov |

| Downstream Noscapine Pathway Enzymes | (S)-Reticuline and subsequent intermediates | Halogenated (S)-Reticuline | Limited to no conversion of halogenated intermediates to final noscapine product. | pnas.orgoup.com |

| Tyrosinase (mutants) | L-Tyrosine | 3-F-L-tyrosine, 3-Cl-L-tyrosine | Enhanced monophenolase activity towards halogenated tyrosines for cascade reactions. | nih.govnih.gov |

Metabolic Engineering and Synthetic Biology Approaches for Halogenated BIA Production

The production of this compound in commercially viable quantities necessitates the use of metabolic engineering and synthetic biology. ucl.ac.uk These disciplines provide the tools to reconstruct complex biosynthetic pathways in tractable microbial hosts and optimize them for high-yield production. nih.govoup.com

Reconstruction of Biosynthetic Pathways in Heterologous Hosts

Microorganisms like Escherichia coli and the baker's yeast Saccharomyces cerevisiae are favored hosts for reconstructing BIA pathways. nih.govmdpi.com Yeast is particularly advantageous because, as a eukaryote, it possesses the necessary endomembrane systems (like the endoplasmic reticulum) required for the proper folding and function of many plant-derived enzymes, especially cytochrome P450s. nih.govpnas.org

The reconstruction process involves expressing a series of heterologous enzymes that convert a central metabolite into the desired product. For norlaudanosoline, the pathway typically starts from L-tyrosine, which is converted to dopamine and 3,4-dihydroxyphenylacetaldehyde (3,4-dHPAA). mdpi.comcore.ac.uk These two precursors are then condensed by Norlaudanosoline Synthase to form (S)-norlaudanosoline. core.ac.ukresearchgate.net

Significant progress has been made in building these pathways. Researchers have successfully engineered yeast strains expressing over 30 enzymes to produce complex BIAs like noscapine from simple sugar feedstocks. pnas.org Similarly, pathways to produce the key intermediate (S)-reticuline have been established in both E. coli and yeast, with titers reaching the grams-per-liter scale in optimized fermentations. biorxiv.orgpnas.org

Strategies for Introducing Halogenation Enzymes into Recombinant Pathways

Integrating a halogenase into an established BIA pathway is a critical step for producing compounds like this compound. nih.govnih.gov There are two main strategies for achieving this:

De Novo Halogenation: This involves introducing a halogenase that acts on a pathway intermediate which is produced naturally by the host. frontiersin.org For instance, a halogenase that can directly chlorinate dopamine or norlaudanosoline would be an ideal candidate. This approach requires the halogenase to be functionally expressed, have access to its substrate within the cell, and not be inhibited by other metabolites. nih.gov

Precursor-Based Halogenation: This strategy relies on feeding the microbial culture a halogenated precursor, such as 3-chloro-L-tyrosine. oup.com The success of this method depends on the promiscuity of the downstream pathway enzymes to convert this unnatural, halogenated substrate into the final product. pnas.orgoup.com While simpler to implement initially, this approach can be limited by the high cost of halogenated feedstocks and the potential for poor conversion by pathway enzymes. oup.com

The choice of strategy depends on the availability of suitable halogenases and the substrate tolerance of the reconstructed pathway. frontiersin.orgpnas.org Protein engineering can be used to improve the performance of both the halogenase and the pathway enzymes to create a more efficient and seamless integrated system. nih.govnih.gov

Optimizing Enzyme Cascades for Enhanced Yield of this compound Precursors

Achieving high titers of the final product requires optimizing the entire enzymatic cascade to maximize the metabolic flux towards its precursors. nih.gov Several strategies are employed to enhance the efficiency of these multi-enzyme systems:

Enzyme Engineering and Selection: Choosing or engineering enzymes with high catalytic efficiency (kcat) and affinity for their substrates (low Km) is fundamental. For instance, replacing an inefficient enzyme with a more active homolog from a different organism or improving an existing one through directed evolution can significantly boost production. mdpi.com Mutagenesis studies on tyrosinases have been used to enhance their ability to process halogenated tyrosines, a key precursor step. nih.govnih.gov

Expression Tuning: The expression levels of each enzyme in the pathway must be carefully balanced. Overexpressing a single enzyme can lead to the accumulation of a toxic intermediate or deplete essential cofactors, while underexpression can create a bottleneck. Using a variety of promoters with different strengths allows for fine-tuning of the metabolic flow. pnas.org

Host Engineering: Modifying the host's native metabolism can increase the supply of essential precursors and cofactors. For example, engineering yeast's central metabolism to direct more carbon from glycolysis and the pentose (B10789219) phosphate (B84403) pathway towards the shikimate pathway can increase the availability of L-tyrosine, the ultimate precursor for all BIAs. nih.gov

By combining these optimization strategies, microbial cell factories can be developed to efficiently produce precursors for complex, non-natural molecules like this compound. nih.govresearchgate.net

Enzymatic and Biocatalytic Transformations of 5 Chloro Norlaudanosoline

Enzyme-Substrate Interactions and Binding Analysis

Understanding how 5'-Chloro-norlaudanosoline interacts with BIA biosynthetic enzymes is fundamental to predicting its metabolic fate. Computational methods such as molecular docking and dynamics simulations are invaluable tools for this purpose, offering insights into binding affinities and catalytic mechanisms at a molecular level.

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model the interaction between a ligand, such as this compound, and a protein's active site. nih.govnih.gov These simulations can predict the preferred binding orientation of the substrate and estimate the strength of the interaction. For BIA biosynthetic enzymes, such as norcoclaurine synthase (NCS), O-methyltransferases (OMTs), and N-methyltransferases (NMTs), these simulations can reveal key amino acid residues that stabilize the substrate through hydrogen bonding, hydrophobic interactions, or van der Waals forces. nih.gov

In the context of this compound, simulations would be critical to determine if the chlorine atom at the 5'-position creates steric clashes with active site residues or if it introduces new favorable interactions. MD simulations, which model the dynamic behavior of the enzyme-substrate complex over time, can further elucidate how the enzyme structure accommodates the halogenated ligand and whether the substrate is positioned correctly for the catalytic reaction to occur. vsu.ru These computational studies provide a theoretical framework for understanding how the chlorinated derivative might be processed by the native BIA enzymatic machinery.

The substrate specificity of an enzyme is a critical determinant of its function. BIA biosynthetic enzymes often exhibit a degree of substrate promiscuity, allowing them to accept and process non-native substrates. nih.gov Computational studies play a vital role in predicting whether a halogenated derivative like this compound would be an effective substrate. By analyzing the enzyme's active site architecture and the physicochemical properties of the chlorinated molecule, it is possible to predict binding affinity.

Research into engineering enzyme substrate specificity has shown that even minor changes to amino acid residues in the active site can significantly alter which substrates are accepted. nih.gov For halogenated compounds, the size and electronegativity of the halogen atom are key factors. Computational models can be used to screen libraries of enzyme variants for enhanced activity towards this compound. These predictive models guide protein engineering efforts to create bespoke enzymes for the synthesis of halogenated BIAs.

Enzymatic Modifications of this compound

Following the initial synthesis of the norlaudanosoline scaffold, a series of enzymatic modifications, including methylation and hydroxylation, create the vast diversity of BIA structures. researchgate.net The amenability of this compound to these subsequent enzymatic steps is key to its potential for generating novel alkaloids.

O-methylation is a crucial step in BIA biosynthesis, catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). nih.gov These enzymes typically add methyl groups to the hydroxyl moieties of the norlaudanosoline core. Key enzymes in this process include norcoclaurine 6-O-methyltransferase (6OMT) and 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT). researchgate.net

The presence of a chlorine atom at the 5'-position could influence the activity of OMTs. For instance, the electron-withdrawing nature of chlorine might alter the acidity of the adjacent 4'-hydroxyl group, potentially affecting the rate of methylation by 4'OMT. Studies on various OMTs from different plant species have shown that they possess distinct substrate and regiospecificity, with some exhibiting broad substrate acceptance. researchgate.netnih.govablesci.com It is plausible that certain OMTs could successfully methylate this compound at the 6, 7, or 4'-positions, depending on how the halogenated substrate fits within the enzyme's active site.

Table 1: Examples of O-Methyltransferases in BIA Biosynthesis and Their Primary Substrates

| Enzyme | Abbreviation | Primary Substrate(s) | Typical Reaction |

|---|---|---|---|

| Norcoclaurine 6-O-methyltransferase | 6OMT | (S)-norcoclaurine, Norlaudanosoline | Methylation at the 6-hydroxyl position |

| 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase | 4'OMT | (S)-3'-hydroxy-N-methylcoclaurine | Methylation at the 4'-hydroxyl position |

| Reticuline 7-O-methyltransferase | 7OMT | (S)-reticuline, (S)-norreticuline | Methylation at the 7-hydroxyl position |

| Scoulerine 9-O-methyltransferase | S9OMT | (S)-scoulerine | Methylation at the 9-hydroxyl position |

N-methylation of the secondary amine in the isoquinoline (B145761) core is another key modification in BIA biosynthesis, catalyzed by N-methyltransferases (NMTs) such as coclaurine (B195748) N-methyltransferase (CNMT). researchgate.net This reaction typically occurs after one or more O-methylation steps. The substrate specificity of NMTs is generally focused on the tetrahydroisoquinoline portion of the molecule.

Given that the 5'-chloro substituent is located on the pendant benzyl (B1604629) ring, it is spatially distant from the site of N-methylation. Therefore, it is less likely to directly interfere with the binding and catalytic activity of NMTs. Research on the N-methylation of other alkaloids suggests that modifications on distant rings can be well-tolerated. nih.gov Thus, it is probable that O-methylated derivatives of this compound could serve as substrates for NMTs, leading to the formation of N-methylated halogenated BIAs.

Cytochrome P450 monooxygenases (CYPs) are a versatile class of enzymes responsible for a wide range of oxidative reactions in BIA metabolism, including hydroxylations and the C-C phenol (B47542) coupling reactions that form the characteristic bridged structures of many complex alkaloids. mdpi.com An important example is (S)-N-methylcoclaurine 3'-hydroxylase (NMCH), which introduces a hydroxyl group at the 3' position. researchgate.net

The introduction of a chlorine atom at the 5'-position could significantly impact these oxidative pathways. The electronic properties of the chlorinated aromatic ring may influence the regioselectivity of hydroxylation. Furthermore, the presence of a bulky substituent could block or hinder the intramolecular C-C coupling reactions necessary to form more complex alkaloid skeletons, such as those of the aporphine (B1220529) or morphinan (B1239233) type. The successful transformation of this compound by these enzymes would depend heavily on the specific topology of the CYP active site and its ability to accommodate the halogenated substrate in a productive orientation.

In Vitro Biocatalytic Cascades for Novel Halogenated BIAs

The generation of novel halogenated BIAs, including derivatives of this compound, has been successfully achieved through the design of in vitro biocatalytic cascades. These cascades mimic and often re-engineer natural biosynthetic pathways to accommodate halogenated substrates that are not typically found in nature. nih.govucl.ac.uk A key strategy involves a parallel cascade design where two different amino acids are used as starting materials to generate the two key building blocks of the BIA skeleton: an arylethylamine and an arylacetaldehyde. nih.gov

A prominent example of such a cascade employs a suite of four enzymes: a tyrosinase, a tyrosine decarboxylase, a transaminase, and a norcoclaurine synthase (NCS). nih.govucl.ac.uk The NCS is a crucial enzyme as it catalyzes the Pictet-Spengler condensation, the key C-C bond-forming step that establishes the core benzylisoquinoline scaffold. nih.govoup.com This multi-enzyme system has proven effective for synthesizing various halogenated BIAs in high enantiomeric excess. nih.govucl.ac.uk The modularity of these cascades allows for the combination of different enzymes and halogenated substrates to produce a range of non-natural BIA derivatives. nih.gov

Combinatorial Biocatalysis for Diversity Generation

Combinatorial biocatalysis stands out as a powerful approach for generating a diverse library of halogenated BIAs. By strategically combining different enzymes and substrates within a cascade, researchers can create a multitude of novel compounds from a limited set of starting materials. nih.govoup.com This approach has been demonstrated by using various halogenated L-tyrosine derivatives as precursors for either the amine or the aldehyde portion of the final BIA molecule. nih.gov

For instance, cascades have been constructed using L-tyrosine for the amine component while employing halogenated tyrosines like 3-Cl-L-tyrosine for the aldehyde component, and vice versa. nih.govresearchgate.net The flexibility of this "mix-and-match" strategy is enabled by the substrate tolerance of the enzymes in the cascade, particularly the norcoclaurine synthase (NCS), which can accept a variety of substituted aldehydes and amines. nih.govoup.com This combinatorial approach significantly streamlines the synthesis of structurally diverse halogenated alkaloids, which would otherwise require complex, multi-step chemical syntheses. nih.govresearchgate.net

The table below illustrates the conversion rates for the enzymatic synthesis of various aldehydes from different amino acid precursors, a key part of the combinatorial cascade.

| Substrate (Amino Acid) | Enzyme System | Product (Aldehyde) | Conversion (%) |

| L-DOPA | EfTyrDC & CvTAm | 3,4-Dihydroxyphenylacetaldehyde (B32087) | 95 |

| L-Tyrosine | EfTyrDC & CvTAm | 4-Hydroxyphenylacetaldehyde | >99 |

| m-L-Tyrosine | EfTyrDC & CvTAm | 3-Hydroxyphenylacetaldehyde | 90 |

| 3-F-L-tyrosine | EfTyrDC & CvTAm | 3-Fluoro-4-hydroxyphenylacetaldehyde | 70 |

| 3-Cl-L-tyrosine | EfTyrDC & CvTAm | 3-Chloro-4-hydroxyphenylacetaldehyde | 85 |

| 3-I-L-tyrosine | EfTyrDC & CvTAm | 4-Hydroxy-3-iodophenylacetaldehyde | 75 |

| Data derived from research on parallel cascade strategies for BIA synthesis. nih.gov |

Enzyme Engineering for Modified Substrate Scope and Activity

A significant challenge in the biocatalytic production of non-natural BIAs is the often-limited substrate promiscuity of wild-type enzymes. nih.govnih.gov Enzymes from plant BIA pathways have evolved for high specificity with their natural substrates. nih.gov To overcome this, enzyme engineering, particularly directed evolution and site-directed mutagenesis, has been employed to broaden the substrate scope and enhance the activity of key enzymes towards halogenated precursors. nih.govcolab.ws

The following table shows the relative activity of engineered tyrosinase variants compared to the wild-type enzyme on a halogenated substrate.

| Enzyme | Substrate | Relative Activity (%) |

| CnTYR (Wild-Type) | 3-F-L-tyrosine | 100 |

| CnTYR Variant 1 | 3-F-L-tyrosine | 150 |

| CnTYR Variant 2 | 3-F-L-tyrosine | 200 |

| Illustrative data based on findings that mutagenesis can enhance acceptance of halogenated tyrosines. nih.govnih.gov |

Computational and Theoretical Studies on 5 Chloro Norlaudanosoline

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are instrumental in correlating the structural features of a molecule with its biological activity. For a halogenated benzylisoquinoline like 5'-Chloro-norlaudanosoline, a QSAR model would be invaluable for predicting its interactions with various biological targets.

Descriptor Selection for Halogenated Benzylisoquinolines

The development of a robust QSAR model begins with the selection of appropriate molecular descriptors. For a class of compounds like halogenated benzylisoquinolines, these descriptors would typically encompass a range of electronic, steric, and hydrophobic properties. The presence of the chlorine atom at the 5' position would introduce specific electronic effects, such as altered charge distribution and electrostatic potential, which would be crucial to capture.

A hypothetical data table of relevant descriptors for a QSAR study on halogenated benzylisoquinolines might include:

| Descriptor Class | Specific Descriptors | Potential Relevance for this compound |

| Electronic | Hammett constants (σ), Dipole moment, Partial atomic charges, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies | The chlorine atom's electronegativity would significantly influence these parameters, affecting potential interactions with polar residues in a binding site. |

| Steric | Molar refractivity (MR), van der Waals volume, Molecular surface area, Shape indices | The size and position of the chloro group would impact the overall shape and steric hindrance of the molecule, influencing its fit within a receptor pocket. |

| Hydrophobic | LogP (octanol-water partition coefficient), Hydrophobic surface area | Halogenation can increase lipophilicity, which is a critical factor in membrane permeability and binding to hydrophobic pockets in proteins. |

| Topological | Connectivity indices, Wiener index | These descriptors provide a numerical representation of the molecular structure and branching. |

Development of Predictive Models for Interactions with Biomolecular Targets

Once relevant descriptors are selected and calculated for a series of halogenated benzylisoquinolines with known biological activities, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be employed to build predictive QSAR models. Such models would aim to establish a mathematical relationship between the descriptors and the biological endpoint (e.g., IC50, Ki). A validated model could then be used to predict the activity of novel, untested compounds, including other derivatives of this compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic, three-dimensional perspective on the behavior of a molecule and its interactions with biological macromolecules.

Ligand-Target Interaction Studies via Molecular Docking and Dynamics

Molecular docking simulations would be used to predict the binding pose of this compound within the active site of a specific biological target. These studies would identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to binding.

Following docking, molecular dynamics (MD) simulations could be performed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide insights into the dynamic nature of the interactions and can reveal subtle conformational changes in both the ligand and the target upon binding.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, predominantly employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of complex organic molecules. nih.govnih.gov These methods are used to compute a variety of molecular properties that govern the behavior of a compound, including its stability, reactivity, and potential for intermolecular interactions. For this compound, such calculations would typically involve geometry optimization to find the most stable three-dimensional conformation, followed by an analysis of its electronic landscape.

The introduction of a chlorine atom at the 5'-position of the norlaudanosoline scaffold is expected to have a significant impact on the electronic distribution within the molecule. Chlorine is an electronegative atom that also possesses lone pairs of electrons, leading to a dual electronic effect: it withdraws electron density from the aromatic ring through the sigma bond (inductive effect) and donates electron density through its lone pairs into the pi-system (resonance effect).

Furthermore, the presence of the chlorine atom can influence the reactivity of the entire molecule by altering the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. A lower HOMO-LUMO energy gap generally implies higher chemical reactivity. nih.gov

Below is an illustrative data table showing typical HOMO and LUMO energy values for a parent aromatic amine compared to a chlorinated analogue, as would be determined by DFT calculations.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Aromatic Amine (Hypothetical) | -5.50 | -1.20 | 4.30 |

| Chloro-Substituted Aromatic Amine (Hypothetical) | -5.75 | -1.50 | 4.25 |

This table provides hypothetical, representative values to illustrate the expected trend. Actual values for this compound would require specific calculations.

Beyond FMO analysis, quantum chemical calculations provide a suite of electronic descriptors that quantify various aspects of a molecule's reactivity and potential for non-covalent interactions. These descriptors are derived from the calculated electronic structure and are invaluable for predicting how this compound might interact with biological targets.

Key electronic descriptors include:

Chemical Hardness (η) and Softness (S): These are related to the HOMO-LUMO gap and describe the resistance of a molecule to changes in its electron distribution. Softer molecules are generally more reactive. nih.gov

Electronegativity (χ): This descriptor measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω): This quantifies the electrophilic nature of a molecule. nih.gov

Molecular Electrostatic Potential (MEP): This is a 3D map of the electrostatic potential on the surface of the molecule, which reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The MEP is crucial for understanding potential sites for hydrogen bonding and other non-covalent interactions.

The chlorination at the 5'-position would be expected to create a region of more positive electrostatic potential on the adjacent carbon atoms of the aromatic ring, while the chlorine atom itself would be a region of negative potential. This distribution of charge is critical for the molecule's ability to bind to specific sites on proteins or other biological macromolecules.

The following interactive table presents a set of hypothetical electronic descriptors for a parent compound and its chlorinated derivative, as would be calculated using DFT.

| Descriptor | Parent Norlaudanosoline (Hypothetical) | This compound (Hypothetical) |

|---|---|---|

| Chemical Hardness (η) | 2.15 | 2.125 |

| Chemical Softness (S) | 0.465 | 0.471 |

| Electronegativity (χ) | 3.35 | 3.625 |

| Electrophilicity Index (ω) | 2.61 | 3.07 |

These values are illustrative and represent the expected trends resulting from chlorination. They are not the result of direct calculations on this compound.

Advanced Analytical Methodologies in Research on 5 Chloro Norlaudanosoline

Chromatographic Techniques for Isolation and Purification in Research

Chromatography is the cornerstone for the separation and purification of 5'-Chloro-norlaudanosoline from natural sources or synthetic reaction mixtures. Given the structural diversity of alkaloids present in plants, high-performance liquid chromatography (HPLC) is a widely adopted technique. researchgate.netclockss.org The separation is typically achieved on reversed-phase columns, such as C18, using a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net

Chiral Separation of Enantiomers and Diastereomers

The this compound molecule possesses at least one chiral center, leading to the existence of enantiomers which may exhibit different biological activities. clockss.org Consequently, their separation and characterization are of significant importance. High-performance liquid chromatography using chiral stationary phases (CSPs) is the most effective method for resolving these stereoisomers. mdpi.comnih.govacs.org

Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), have demonstrated superior performance in the enantioseparation of benzylisoquinoline alkaloids. mdpi.com Columns like Chiralpak® and Chiralcel®, which contain selectors such as amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate), are frequently employed. researchgate.netmdpi.com The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol) with a basic additive like diethylamine (B46881) (DEA), is critical for achieving optimal separation. mdpi.comresearchgate.net The development of methods for the chiral separation of related benzyltetrahydroisoquinoline alkaloids has shown that polysaccharide-based columns are often more effective than cyclodextrin-based ones for this class of compounds. mdpi.com

Table 1: Representative Chiral HPLC Conditions for Benzylisoquinoline Alkaloid Separation

| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Detection | Application Notes |

|---|---|---|---|

| Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD) | Hexane/Isopropanol/Diethylamine | UV (e.g., 230-280 nm) | Effective for a broad range of benzylisoquinoline enantiomers. mdpi.com |

| Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD) | Methanol/Diethylamine | UV (e.g., 270 nm) | Provides alternative selectivity to amylose-based phases. mdpi.com |

| Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak® IC) | Hexane/Ethanol/Diethylamine | UV (e.g., 254 nm) | Used for resolving various isoquinoline (B145761) alkaloid enantiomers. researchgate.net |

| (S)-tert-leucine and (S)-1-(α-naphthyl)ethylamine based | Acetonitrile/Aqueous Buffer | UV (e.g., 235 nm) | Demonstrated successful baseline separation of related alkaloid enantiomers. researchgate.net |

High-Resolution LC-MS/MS for Metabolite Identification and Quantification in Biosynthetic Studies

Understanding the biosynthesis of this compound involves identifying and quantifying its precursors and downstream metabolites within a cell or organism. Liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-MS/MS) is an indispensable tool for this purpose. nih.govnih.gov This technique combines the powerful separation capabilities of LC with the high sensitivity and specificity of mass spectrometry. mdpi.comsci-hub.se

In biosynthetic studies, such as those involving engineered yeast or plant tissues, complex mixtures of metabolites are generated. pnas.orgnih.gov High-resolution mass spectrometers, like Orbitrap or quadrupole time-of-flight (Q-TOF) analyzers, provide accurate mass measurements (typically with an accuracy of less than 5 ppm), which allows for the determination of the elemental composition of a detected ion. nih.govfrontiersin.orgmdpi.com

Tandem mass spectrometry (MS/MS) experiments are then performed to structurally characterize the metabolites. In this process, a specific precursor ion (the molecular ion of the metabolite of interest) is selected and fragmented through collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. nih.gov By analyzing these fragmentation patterns, researchers can identify known alkaloids from databases or propose structures for novel, previously uncharacterized metabolites in the biosynthetic pathway of this compound. nih.govpnas.orgnih.gov This metabolomic profiling approach is crucial for elucidating the enzymatic steps involved in its formation. nih.gov

Advanced Spectroscopic Methods for Structural Elucidation (beyond basic identification)

While mass spectrometry provides crucial information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive, unambiguous elucidation of the complete chemical structure of a molecule like this compound. cdnsciencepub.comcore.ac.ukmdpi.com

NMR Spectroscopy

Advanced NMR experiments are essential for piecing together the complex molecular framework of this compound, including the precise location of the chlorine atom and the relative stereochemistry of its chiral centers.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the number and types of hydrogen and carbon atoms in the molecule. cdnsciencepub.commagritek.com However, for a comprehensive structural assignment, two-dimensional (2D) NMR experiments are required. mdpi.comrsc.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H spin systems). This helps to establish connectivity within different parts of the molecule, such as the tetrahydroisoquinoline core and the benzyl (B1604629) substituent. core.ac.ukoxinst.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached, providing a map of all C-H single bonds. core.ac.ukrsc.org

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the molecule's three-dimensional structure and the relative stereochemistry of its chiral centers. mdpi.commdpi.com

The combination of these advanced NMR techniques allows for the unequivocal assignment of every proton and carbon atom in the structure of this compound, distinguishing it from potential regioisomers or diastereomers. cdnsciencepub.comoxinst.com

Table 2: Key 2D NMR Experiments for Structural Elucidation of this compound

| NMR Experiment | Type of Information Provided | Application to this compound |

|---|---|---|

| COSY | ¹H-¹H correlations (through-bond) | Identifies proton spin systems within the tetrahydroisoquinoline and benzyl rings. core.ac.uk |

| HSQC | Direct ¹H-¹³C correlations (one-bond) | Assigns each protonated carbon based on its attached proton's chemical shift. rsc.org |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Connects molecular fragments, confirms the position of the chlorine atom and other substituents, and establishes the overall carbon framework. acs.orguchile.cl |

| ¹H,¹⁵N-HMBC | Long-range ¹H-¹⁵N correlations | Confirms the position of the nitrogen atom within the isoquinoline ring. acs.org |

| NOESY/ROESY | ¹H-¹H correlations (through-space) | Determines the relative stereochemistry at the chiral centers and the overall 3D conformation of the molecule. mdpi.commdpi.com |

Q & A

Q. What are the key differences in pharmacokinetic profiles between this compound and its non-chlorinated analog?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.